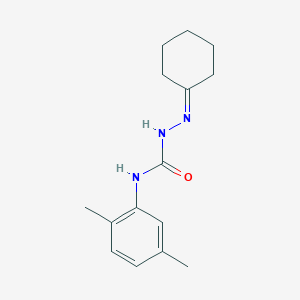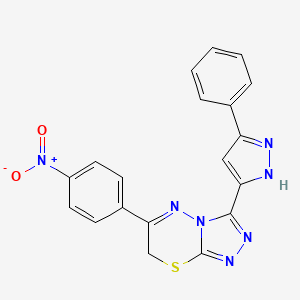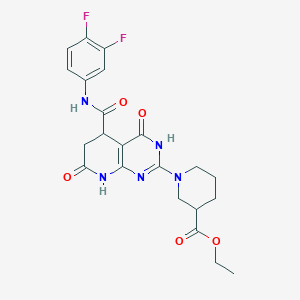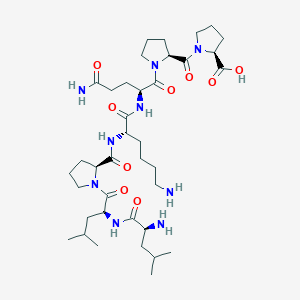![molecular formula C32H49NO B12624525 6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one CAS No. 920278-37-1](/img/structure/B12624525.png)
6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a benzylamino group, an octadecylidene chain, and a cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one typically involves multiple steps. One common method includes the reaction of benzylamine with an appropriate octadecylidene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can produce a variety of benzylamino derivatives.
Wissenschaftliche Forschungsanwendungen
6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The benzylamino group can interact with various enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzylaminopurine: A cytokinin used in plant growth regulation.
6-Benzylamino-9-(2-tetrahydropyranyl)purine: Another cytokinin with similar applications.
Uniqueness
6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one is unique due to its specific structure, which combines a long alkyl chain with a benzylamino group and a cyclohexadienone ring. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
920278-37-1 |
|---|---|
Molekularformel |
C32H49NO |
Molekulargewicht |
463.7 g/mol |
IUPAC-Name |
2-(N-benzyl-C-heptadecylcarbonimidoyl)-5-methylphenol |
InChI |
InChI=1S/C32H49NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-31(30-25-24-28(2)26-32(30)34)33-27-29-21-18-17-19-22-29/h17-19,21-22,24-26,34H,3-16,20,23,27H2,1-2H3 |
InChI-Schlüssel |
CELIASCGTVWYOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=NCC1=CC=CC=C1)C2=C(C=C(C=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B12624444.png)


![1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]-](/img/structure/B12624454.png)

![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate](/img/structure/B12624472.png)
![4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo-](/img/structure/B12624473.png)

![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B12624484.png)


![1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12624513.png)

![3-{[4'-(Undecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B12624531.png)
